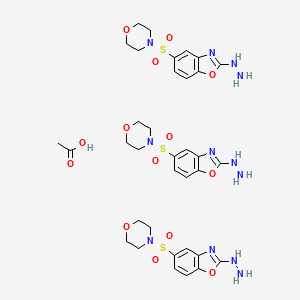

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is a complex organic compound characterized by its unique structure, which includes hydrazinyl, morpholine, sulfonyl, and benzoxazole groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid typically involves multiple steps:

-

Formation of the Benzoxazole Core: : The initial step involves the synthesis of the benzoxazole core, which can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

-

Introduction of the Hydrazinyl Group: : The hydrazinyl group is introduced via the reaction of the benzoxazole derivative with hydrazine hydrate under reflux conditions.

-

Sulfonylation: : The morpholine-4-sulfonyl group is incorporated through a sulfonylation reaction, where the benzoxazole derivative reacts with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.

-

Final Assembly: : The final step involves the coupling of the trisubstituted benzoxazole with acetic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl groups, leading to the formation of azo or azoxy derivatives.

-

Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative under appropriate conditions.

-

Substitution: : The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated or nitrated benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid, is its potential anticancer activity. Research has shown that derivatives of benzoxazoles exhibit cytotoxic effects against various cancer cell lines. In particular, studies have indicated that compounds with an acetic acid group at specific positions on the benzoxazole moiety enhance cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Induction of apoptosis |

| Compound B | HCT-116 | 15.0 | ROS generation |

| Tris Compound | MDA-MB-231 | 16.63 | Mitochondrial membrane disruption |

Antimicrobial Properties

In addition to its anticancer properties, this compound, has been investigated for its antimicrobial activity. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies indicate that certain derivatives show potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Material Science Applications

Beyond biological applications, the compound also shows promise in material science. Its unique chemical structure allows for potential use in developing new materials with specific electrical and optical properties. Research into the photophysical properties of related benzoxazole derivatives suggests applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer efficacy of this compound using the MTT assay across multiple cell lines. The results indicated significant cytotoxic effects compared to standard chemotherapeutics like cisplatin, suggesting a promising avenue for further investigation in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves its interaction with molecular targets through its functional groups. The hydrazinyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes, while the benzoxazole core can interact with aromatic residues in biological molecules, stabilizing the compound-target complex.

Comparación Con Compuestos Similares

Similar Compounds

- Tris(2-hydrazinyl-5-(methylsulfonyl)-1,3-benzoxazole), acetic acid

- Tris(2-hydrazinyl-5-(ethylsulfonyl)-1,3-benzoxazole), acetic acid

- Tris(2-hydrazinyl-5-(phenylsulfonyl)-1,3-benzoxazole), acetic acid

Uniqueness

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is unique due to the presence of the morpholine-4-sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs with different sulfonyl substituents.

Actividad Biológica

Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into the synthesis, biological activity, and implications of this compound based on recent research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with benzoxazole and morpholine sulfonyl groups. The synthesis typically yields high-purity compounds, crucial for subsequent biological testing. The structural integrity is confirmed using various spectroscopic techniques including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate to Strong | 32 µg/mL |

| Bacillus subtilis | Strong | 16 µg/mL |

| Escherichia coli | Weak | 128 µg/mL |

These results suggest that the compound has selective antibacterial activity, particularly against Gram-positive bacteria, which is consistent with the behavior of many benzoxazole derivatives .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. The findings indicate a promising potential for anticancer applications:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HepG2 (Liver Cancer) | 12 |

The compound exhibited higher toxicity towards cancer cells compared to normal cells, indicating its potential as a targeted anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with bacterial growth and cancer cell proliferation. Specifically, it may interfere with DNA replication and protein synthesis in bacteria while inducing apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 1: Antibacterial Efficacy

In a study conducted on the antibacterial efficacy of the compound against Staphylococcus aureus, it was found that the compound inhibited biofilm formation at sub-MIC levels. This suggests that it could be used in formulations aimed at preventing infections caused by biofilm-forming bacteria .

Case Study 2: Anticancer Activity

Another study focusing on the anticancer properties highlighted that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells .

Propiedades

IUPAC Name |

acetic acid;(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H14N4O4S.C2H4O2/c3*12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15;1-2(3)4/h3*1-2,7H,3-6,12H2,(H,13,14);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMJIWXYNIMXMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N12O14S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.